molecular formula C6H6F3NO3S B8369460 N-(Trifluoromethanesulfonyl)furfurylamine

N-(Trifluoromethanesulfonyl)furfurylamine

Cat. No.: B8369460
M. Wt: 229.18 g/mol
InChI Key: RDLAFCVTRDCCPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(Trifluoromethanesulfonyl)furfurylamine is a useful research compound. Its molecular formula is C6H6F3NO3S and its molecular weight is 229.18 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C6H6F3NO3S

Molecular Weight

229.18 g/mol

IUPAC Name

1,1,1-trifluoro-N-(furan-2-ylmethyl)methanesulfonamide

InChI

InChI=1S/C6H6F3NO3S/c7-6(8,9)14(11,12)10-4-5-2-1-3-13-5/h1-3,10H,4H2

InChI Key

RDLAFCVTRDCCPW-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)CNS(=O)(=O)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of furfurylamine (0.899 g, 9.3 mmol) in pyridine (10 mL) at 0° C. was slowly added trifluoromethanesulfonyl chloride (1.300 g, 7.7 mmol). The reaction mixture was warmed to room temperature and stirred for 16 hrs. The mixture was concentrated and the residue was dissolved in ethyl acetate. The organic layer was washed with 1N aqueous hydrochloric acid, saturated aqueous sodium bicarbonate, saturated aqueous sodium chloride, dried (anhydrous sodium sulfate), filtered, and concentrated in vacuo. The residue was purified by silica gel chromatography (0-50% ethyl acetate/hexanes) to afford the product (1.5 g, 85%) as a yellowish oil. 1H NMR (300 MHz, CDCl3) δ 7.43 (dd, 1H, J=1.8, 0.9 Hz), 6.38 (dd, 1H, J=3.3, 1.8 Hz), 6.36 (d, 1H, J=3.3 Hz), 5.10 (br s, 1H), 4.48 (s, 2H).
Quantity
0.899 g
Type
reactant
Reaction Step One
Quantity
1.3 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three
Yield
85%

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